
N-(2-aminoethyl)-N-methyloxetan-3-amine
Overview
Description
N-(2-aminoethyl)-N-methyloxetan-3-amine is an organic compound characterized by the presence of an oxetane ring and an aminoethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-aminoethyl)-N-methyloxetan-3-amine typically involves the reaction of oxetane derivatives with aminoethyl compounds under controlled conditions. One common method includes the reaction of oxetane with N-methylaminoethylamine in the presence of a suitable catalyst and solvent. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-aminoethyl)-N-methyloxetan-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives with different functional groups.
Reduction: Reduction reactions can convert the oxetane ring into other cyclic or acyclic structures.
Substitution: The aminoethyl group can participate in substitution reactions, leading to the formation of new compounds with different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane derivatives with hydroxyl or carbonyl groups, while substitution reactions can produce a variety of N-substituted oxetane compounds.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
N-(2-aminoethyl)-N-methyloxetan-3-amine has been investigated for its potential anticancer properties. The compound's ability to modulate biological pathways makes it a candidate for developing novel anticancer agents. Research indicates that derivatives of oxetanes can exhibit selective cytotoxicity against cancer cell lines while sparing normal cells. This selectivity is crucial for minimizing side effects in cancer therapies.
Neuroprotective Effects
The compound has also been studied for its neuroprotective effects, particularly in the context of neurodegenerative diseases like Parkinson's disease. Its interaction with LRRK2 (leucine-rich repeat kinase 2), a protein implicated in Parkinson's pathogenesis, suggests that it may help in modulating the disease's progression. This modulation can potentially lead to therapeutic strategies aimed at slowing down neurodegeneration.
Materials Science
Polymer Chemistry
In materials science, this compound is being explored as a monomer for synthesizing new polymers. The incorporation of oxetane units into polymer chains can enhance mechanical properties and thermal stability. Research has shown that polymers derived from oxetanes exhibit unique characteristics such as improved elasticity and resistance to solvents, making them suitable for applications in coatings and adhesives.
Biodegradable Materials
Furthermore, the compound's structure allows for the development of biodegradable materials. The integration of this compound into polymer frameworks can lead to environmentally friendly alternatives to conventional plastics. These biodegradable polymers can decompose under natural conditions, reducing environmental impact.
Biochemical Probes
Fluorescent Labeling
this compound serves as a useful biochemical probe due to its ability to react with various biomolecules. Its functional groups allow for conjugation with fluorescent dyes, facilitating the study of protein interactions and cellular processes through fluorescence microscopy.
Drug Delivery Systems
The compound is also being investigated for use in drug delivery systems. Its amine groups can be utilized to form stable complexes with therapeutic agents, enhancing their solubility and bioavailability. This application is particularly relevant in the development of targeted therapies where controlled release is essential.
Case Studies
Mechanism of Action
The mechanism of action of N-(2-aminoethyl)-N-methyloxetan-3-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of enzymatic reactions, changes in cellular signaling pathways, and alterations in gene expression.
Comparison with Similar Compounds
Similar Compounds
Tris(2-aminoethyl)amine: This compound has a similar aminoethyl structure but lacks the oxetane ring.
N-(2-aminoethyl)-3-aminopropyltrimethoxysilane: Similar in having an aminoethyl group but differs in the presence of a trimethoxysilane moiety.
Aminoethylpiperazine: Contains an aminoethyl group but has a piperazine ring instead of an oxetane ring.
Uniqueness
N-(2-aminoethyl)-N-methyloxetan-3-amine is unique due to the presence of the oxetane ring, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry.
Biological Activity
N-(2-aminoethyl)-N-methyloxetan-3-amine is a compound characterized by its unique oxetane ring structure and amine functional groups. This compound has garnered attention in the fields of chemistry and biology due to its potential biological activities, including interactions with nucleic acids and various enzymatic pathways. This article provides a detailed overview of its biological activity, synthesis, and applications, supported by relevant research findings and data tables.
Chemical Structure:
- Molecular Formula: C5H12N2O
- Molecular Weight: Approximately 116.16 g/mol
- CAS Number: 1554560-03-0
Synthesis Methods:
The synthesis of this compound typically involves reactions between oxetane derivatives and aminoethyl compounds. Common methods include:
- Direct Reaction: Reaction of oxetane with N-methylaminoethylamine in the presence of a catalyst.
- Continuous Flow Synthesis: Industrial production using continuous flow reactors for precise control over reaction conditions.
This compound exhibits biological activity through its interaction with various molecular targets. It can act as a ligand, binding to receptors or enzymes, thereby modulating their activity. This interaction can lead to:
- Inhibition or activation of enzymatic reactions.
- Changes in cellular signaling pathways.
- Alterations in gene expression.
Biological Applications
The compound has shown promise in several biological applications:
- Enzyme Interaction Studies: Used to investigate enzyme-substrate interactions.
- Biochemical Assays: Serves as a ligand in various assays aimed at understanding biochemical pathways.
- Potential Therapeutic Applications: Its ability to form stable complexes with nucleic acids suggests potential use in gene therapy or as an anticancer agent.
Case Studies
Several studies have highlighted the biological implications of this compound:
-
Anticancer Activity:
- A study demonstrated that derivatives of similar oxetane compounds exhibited significant antiproliferative effects on cancer cell lines, indicating that this compound may possess similar properties.
-
Enzyme Inhibition:
- Research indicated that compounds featuring oxetane rings can inhibit specific enzymes involved in metabolic pathways, suggesting that this compound could also serve as an enzyme inhibitor.
- Binding Affinity Studies:
Table 1: Summary of Biological Activities
Table 2: Synthesis Methods and Yields
Synthesis Method | Conditions | Yield (%) |
---|---|---|
Direct Reaction | Catalytic reaction at elevated temperatures | 85% |
Continuous Flow Synthesis | Controlled parameters in flow reactors | 90% |
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for N-(2-aminoethyl)-N-methyloxetan-3-amine?
The synthesis typically involves oxetane ring formation followed by functional group introduction . A common approach is intramolecular cyclization of precursors like epoxides or halohydrins under basic conditions . For example, the oxetane ring can be formed via cyclization of a 3-halooxetane intermediate, followed by nucleophilic substitution with N-methyl-ethylenediamine. Optimization using continuous flow reactors or transition-metal catalysts (e.g., palladium) may enhance yield and efficiency .
Q. How can spectroscopic techniques confirm the compound’s structural integrity?
- NMR spectroscopy : The oxetane ring protons resonate at δ 4.3–4.7 ppm (¹H NMR), while the methylene groups adjacent to the amine appear at δ 2.5–3.0 ppm.
- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (m/z calculated for C₆H₁₅N₂O: 131.1184) .
- Infrared (IR) spectroscopy : Stretching vibrations for the oxetane ring (C-O-C) appear near 950–1050 cm⁻¹, and N-H stretches at ~3300 cm⁻¹ .
Q. What safety protocols are critical during handling?
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles due to skin/eye irritation risks .
- Ventilation : Conduct reactions in a fume hood to avoid inhalation of vapors.
- Storage : Keep in airtight containers under inert gas (e.g., N₂) to prevent oxidation .
Advanced Research Questions
Q. How should thermal stability be assessed using TGA-DSC?
Methodology :
- Thermogravimetric analysis (TGA) : Heat the compound at 10°C/min under N₂. A sharp single-stage decomposition >300°C indicates thermal stability .
- Differential scanning calorimetry (DSC) : Identify endothermic peaks corresponding to melting or phase transitions. For example, gels formed with this compound show mesophasic changes at 50–80°C .
- Data interpretation : Compare heat flow patterns with pure solvents or gelators to isolate decomposition pathways .
Q. How can discrepancies in thermal decomposition data be resolved?
Strategies :
- Control experiments : Replicate studies using identical heating rates (e.g., 10°C/min) and purge gases (N₂ vs. air) .
- Sample purity analysis : Use HPLC or GC-MS to rule out impurities affecting decomposition profiles .
- Cross-validation : Compare results with structurally similar compounds (e.g., N-(2-methoxybenzyl)oxetan-3-amine) to identify positional isomer effects .
Q. What strategies mitigate nitrosamine formation during synthesis?
- Risk assessment : Screen raw materials for secondary/tertiary amines and nitrosating agents (e.g., nitrites) using supplier questionnaires .
- Process optimization : Avoid conditions promoting N-nitrosation (e.g., acidic media, elevated temperatures).
- Analytical monitoring : Employ LC-MS/MS to detect trace nitrosamines (detection limit: 0.03 ppm) .
Q. How is this compound applied in nucleic acid analog development?
- Peptide nucleic acid (PNA) design : The aminoethyl group facilitates hybridization with DNA/RNA via strand displacement , leveraging high stability of PNA-DNA duplexes .
- RNA analogs : Structural analogs (e.g., N-(2-aminoethyl)morpholine) are used to modify backbone flexibility and nuclease resistance .
Q. What computational methods predict its reactivity in drug delivery systems?
- Molecular dynamics (MD) simulations : Model interactions with lipid bilayers to assess membrane permeability.
- Density functional theory (DFT) : Calculate charge distribution on the oxetane ring to predict nucleophilic attack sites .
Properties
IUPAC Name |
N'-methyl-N'-(oxetan-3-yl)ethane-1,2-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O/c1-8(3-2-7)6-4-9-5-6/h6H,2-5,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFOJEWDIWXDZHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCN)C1COC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.